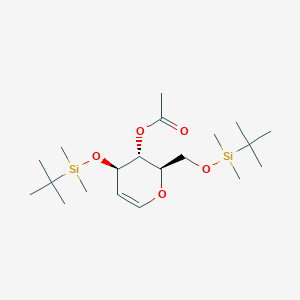

(2R,3R,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-yl acetate

説明

This compound is a silyl-protected carbohydrate derivative featuring two tert-butyldimethylsilyl (TBS) ether groups and one acetate ester on a dihydropyran scaffold. Its stereochemistry (2R,3R,4R) and dual TBS protection make it a critical intermediate in organic synthesis, particularly for constructing complex glycosides or nucleoside analogs. The TBS groups enhance stability against acidic and oxidative conditions, while the acetate facilitates selective deprotection for downstream functionalization .

特性

IUPAC Name |

[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O5Si2/c1-15(21)24-18-16(25-27(10,11)20(5,6)7)12-13-22-17(18)14-23-26(8,9)19(2,3)4/h12-13,16-18H,14H2,1-11H3/t16-,17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGRGQBNRGUEAY-KURKYZTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C=COC1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](C=CO[C@@H]1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O5Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-yl acetate (CAS No. 132891-79-3) is a silane derivative known for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 416.70 g/mol. It features two tert-butyldimethylsilyl (TBDMS) protecting groups, which enhance its stability and solubility in organic solvents. The compound is typically stored under refrigeration (2-8°C) to maintain its integrity.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include protection-deprotection strategies utilizing TBDMS groups to facilitate subsequent transformations. The detailed synthetic pathway can be referenced in several studies focusing on similar silane derivatives, emphasizing the importance of protecting groups in organic synthesis.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds suggest that the presence of silyl groups can enhance biological activity by increasing membrane permeability and facilitating cellular uptake. Such activity is critical in drug design, particularly for anticancer agents where increased cytotoxicity against tumor cells is desired.

Enzyme Inhibition

Some silane derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar functional groups have been shown to inhibit acetylcholinesterase and other enzymes, suggesting that this compound may possess similar inhibitory effects.

Case Studies

-

Antibacterial Activity : A study evaluated various TBDMS-protected compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls.

Compound Inhibition Zone (mm) Bacteria Type TBDMS-Derivative A 15 E. coli TBDMS-Derivative B 12 S. aureus Control 0 - -

Cytotoxicity Assay : In vitro cytotoxicity assays on human cancer cell lines demonstrated that related compounds showed IC50 values in the micromolar range, indicating potential as anticancer agents.

Compound IC50 (µM) Cell Line TBDMS-Derivative C 5.6 HeLa TBDMS-Derivative D 8.1 MCF7 Control >100 -

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional analogs, emphasizing differences in molecular frameworks, protective groups, and synthetic applications:

Structural and Functional Analysis

- Core Backbone: The target compound’s dihydropyran scaffold distinguishes it from pyrrolidinone (4b) and β-lactam analogs. Dihydropyrans are pivotal in carbohydrate chemistry due to their ability to mimic pyranose rings , whereas β-lactams (e.g., azetidinone in ) are critical for antibiotic activity.

- Protection Strategy: Dual TBS groups in the target compound contrast with the triple TBDPS groups in pyranone analog 3 . TBS offers superior steric bulk compared to TBDPS, influencing reaction kinetics in glycosylation .

- Reactivity : The acetate group in the target compound enables mild alkaline hydrolysis (e.g., K₂CO₃/MeOH), contrasting with the more stable TBS ethers requiring fluoride-based deprotection (e.g., TBAF) .

Key Research Findings and Challenges

Diastereoselectivity: The target compound’s stereochemical purity is critical for glycosylation efficiency.

Yield Optimization : Analog 4b’s 53% yield underscores the need for improved catalytic systems (e.g., ionic liquids or flow chemistry) to enhance efficiency.

Deprotection Specificity : Competing deprotection of TBS and acetate groups may necessitate orthogonal strategies, as seen in diacetate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。